molecular formula C27H40N4O2 B3819740 N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) CAS No. 93173-06-9

N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea)

Cat. No. B3819740
CAS RN: 93173-06-9
M. Wt: 452.6 g/mol
InChI Key: JRNUNVRSACHTCR-UHFFFAOYSA-N
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Description

N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea), also known as MDPU, is a chemical compound that has gained significant attention in the field of scientific research. MDPU is a urea derivative that has been synthesized and studied extensively due to its various applications in biomedicine and biochemistry.

Mechanism of Action

The mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is not fully understood, but it is believed to involve the inhibition of enzymes and other proteins involved in the growth and replication of microorganisms. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains.
Biochemical and Physiological Effects
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) inhibits the growth of various bacterial and fungal strains, including drug-resistant strains. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has also been shown to have antiviral properties, inhibiting the replication of various viruses. In vivo studies have shown that N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has several advantages for use in lab experiments. It is a stable and easily synthesized compound that has a high yield and purity. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is also relatively inexpensive compared to other compounds with similar properties. However, N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has some limitations in lab experiments. It is a relatively new compound, and there is limited information available on its properties and potential applications. Additionally, the mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is not fully understood, which can make it challenging to design experiments that target specific pathways or proteins.

Future Directions

There are several future directions for research on N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea). One potential application is the development of new therapeutic agents for the treatment of bacterial, fungal, and viral infections. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has shown promise in inhibiting the growth of drug-resistant strains of microorganisms, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential application is the use of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) as a diagnostic tool for detecting various diseases and disorders. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have high specificity and sensitivity for detecting certain biomarkers, making it a potential candidate for the development of new diagnostic tests. Finally, future research can focus on understanding the mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) and identifying specific targets for its inhibitory effects. This can lead to the development of more targeted and effective therapeutic agents.

Scientific Research Applications

N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been extensively studied for its potential applications in biomedicine and biochemistry. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new therapeutic agents. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has also been studied for its potential use as a diagnostic tool for detecting various diseases and disorders.

properties

IUPAC Name

3-[4-[[4-[di(propan-2-yl)carbamoylamino]phenyl]methyl]phenyl]-1,1-di(propan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4O2/c1-18(2)30(19(3)4)26(32)28-24-13-9-22(10-14-24)17-23-11-15-25(16-12-23)29-27(33)31(20(5)6)21(7)8/h9-16,18-21H,17H2,1-8H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNUNVRSACHTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408610
Record name Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93173-06-9
Record name Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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